molecular formula C16H13N3O3S B2392006 Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate CAS No. 950248-43-8

Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate

Cat. No.: B2392006
CAS No.: 950248-43-8
M. Wt: 327.36
InChI Key: GIHPYMQFBKBRII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a benzothiadiazole moiety, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Mechanism of Action

The mechanism of action of Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate involves its interaction with molecular targets such as enzymes and receptors. The benzothiadiazole moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate is unique due to its specific structure, which combines the benzothiadiazole moiety with an ethyl ester and carboxamido group. This unique combination enhances its biological activity and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 3-(1,2,3-benzothiadiazole-6-carbonylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-2-22-16(21)11-4-3-5-12(8-11)17-15(20)10-6-7-13-14(9-10)23-19-18-13/h3-9H,2H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHPYMQFBKBRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)N=NS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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